molecular formula C6H8ClF2N3O B3039956 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride CAS No. 1421270-62-3

7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride

Cat. No. B3039956
CAS RN: 1421270-62-3
M. Wt: 211.6 g/mol
InChI Key: LFRDPCKKWKXFSU-UHFFFAOYSA-N
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Description

“7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” is a chemical compound with the molecular formula C6H7F2N3O .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For example, a new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H as the catalyst has been introduced . This method provided the desired products with moderate to good yields .


Molecular Structure Analysis

The InChI code for this compound is 1S/C6H7F2N3O/c7-6(8)2-9-1-3-4(6)10-11-5(3)12/h9H,1-2H2,(H2,10,11,12) . This indicates the presence of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” are not available, similar compounds have been used in various reactions. For instance, a series of 4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine derivatives were synthesized and evaluated for their enzymatic inhibitory activity against c-Met kinase .


Physical And Chemical Properties Analysis

The molecular weight of “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” is 175.14 . More detailed physical and chemical properties such as density, melting point, and boiling point are not available in the literature.

Scientific Research Applications

Synthesis and Structural Studies

  • Synthesis Techniques : A study by Revanna et al. (2013) highlights the synthesis of fluorinated heterocyclic scaffolds, including derivatives similar to 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride. This process involves Michael addition and Mannich reaction, leading to novel functionalized carboxymides (Revanna et al., 2013).

  • Molecular Conformation Analysis : Sagar et al. (2017) investigated the molecular conformations and hydrogen bonding of closely related tetrahydro-1H-pyrazolo[4,3-c]pyridines. Their findings are crucial for understanding the structural aspects of similar compounds (Sagar et al., 2017).

Chemical Properties and Reactions

  • Tautomerism and Stability : Gubaidullin et al. (2014) discussed the tautomerism and stability of pyrazolo[4,3-c]pyridin-3-one, a compound structurally related to 7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride. This study provides insight into the zwitterionic nature and stability in various conditions (Gubaidullin et al., 2014).

  • Electrochemical Reduction : Bellec and Lhommet (1995) examined the electrochemical reduction of pyrazolo[1,5-a]pyrimidines, providing a fundamental understanding of the reduction behavior of similar pyrazolo-pyridine compounds (Bellec & Lhommet, 1995).

Potential Biological Interactions

  • Antiproliferative Activity : Pawar et al. (2017) synthesized and tested various pyrazolo[3,4-c]pyridine derivatives for antiproliferative activity against cancer cell lines. These findings are relevant for understanding the potential biological interactions of 7,7-Difluoro derivatives in medicinal chemistry (Pawar et al., 2017).

  • Inhibition of Mycobacterium Tuberculosis : Samala et al. (2013) developed pyrazolo[4,3-c]pyridine derivatives as inhibitors of Mycobacterium tuberculosis, indicating the possible therapeutic applications of similar compounds (Samala et al., 2013).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word “Warning”. The hazard statements include H303 and H320, and the precautionary statements include P305+351+338 . More detailed safety and hazard information is not available in the literature.

Future Directions

While specific future directions for “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” are not available, similar compounds have been evaluated for their potential in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals . This suggests that “7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride” may also have potential applications in these areas.

properties

IUPAC Name

7,7-difluoro-2,4,5,6-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7F2N3O.ClH/c7-6(8)2-9-1-3-4(6)10-11-5(3)12;/h9H,1-2H2,(H2,10,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFRDPCKKWKXFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(CN1)(F)F)NNC2=O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8ClF2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Reactant of Route 2
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Reactant of Route 3
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Reactant of Route 4
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Reactant of Route 5
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride
Reactant of Route 6
7,7-Difluoro-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ol hydrochloride

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